molecular formula C23H14N2O7 B3740794 methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate CAS No. 6090-88-6

methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate

Cat. No.: B3740794
CAS No.: 6090-88-6
M. Wt: 430.4 g/mol
InChI Key: SJRAVWDGDIHGDZ-UHFFFAOYSA-N
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Description

Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted isoindole-1,3-dione scaffold. The isoindole-dione moiety is functionalized at the 5-position with a 3-nitrophenyl carbonyl group, introducing both electron-withdrawing (nitro) and aromatic (phenyl) properties. Its molecular formula is C₂₃H₁₄N₂O₇, with a calculated molecular weight of 454.37 g/mol (estimated based on analogous compounds ).

Properties

IUPAC Name

methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c1-32-23(29)15-5-3-6-16(11-15)24-21(27)18-9-8-14(12-19(18)22(24)28)20(26)13-4-2-7-17(10-13)25(30)31/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRAVWDGDIHGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362305
Record name STK155986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-88-6
Record name STK155986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate typically involves multiple steps:

    Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a Friedel-Crafts acylation reaction, where the phthalimide core reacts with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives containing the isoindole-1,3-dione core and benzoate ester functionalities. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
Target Compound : Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate 5-position: 3-nitrophenyl carbonyl; benzoate ester at position 3 C₂₃H₁₄N₂O₇ 454.37 No direct pharmacological data; nitro group may enhance electrophilicity .
Methyl 3-{[2-(1,3-dioxo-isoindol-2-yl)propanoyl]amino}benzoate Isoindole-dione linked via propanoyl-amino group to benzoate C₁₉H₁₆N₂O₅ 352.34 No reported bioactivity; structural simplicity may reduce metabolic stability.
Methyl 3-[(1,3-dioxo-isoindol-2-yl)methyl]benzoate Isoindole-dione connected via methylene bridge to benzoate C₁₇H₁₃NO₄ 295.29 Commercial availability (97% purity); used in metal-catalyzed C–H functionalization .
CPPHA (N-{4-chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide) Isoindole-dione with chlorophenyl and hydroxybenzamide groups C₂₂H₁₅ClN₂O₄ 422.82 Potent mGlu5 allosteric modulator; distinct binding site vs. MPEP .
Methyl 3-(1,3-dioxo-isoindol-2-yl)-4-hydroxybenzoate Direct isoindole-dione linkage; 4-hydroxybenzoate C₁₆H₁₁NO₅ 305.27 Hydroxy group may improve solubility; no reported bioactivity .

Key Observations :

CPPHA’s chlorophenyl and hydroxybenzamide groups confer selective mGlu5 modulation, suggesting that bulky aromatic substituents on isoindole-dione derivatives can drive receptor specificity .

Pharmacological Potential: While the target compound lacks direct bioactivity data, analogs like CPPHA demonstrate the isoindole-dione scaffold’s utility in central nervous system drug discovery. Nitro groups in similar compounds (e.g., genotoxicity studies in ) are associated with mutagenic risks, but structural optimization (e.g., esterification) may mitigate this .

Physicochemical Properties :

  • The target compound’s molecular weight (454.37 g/mol) exceeds typical Lipinski limits, which may limit oral bioavailability. In contrast, simpler derivatives (e.g., methyl 3-[(1,3-dioxo-isoindol-2-yl)methyl]benzoate, 295.29 g/mol) are more drug-like .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling a 3-nitrobenzoyl chloride derivative to a preformed isoindole-dione-benzoate intermediate, analogous to methods in and .
  • Genotoxicity Considerations: Compounds with isoindole-dione moieties (e.g., C1–C6 in ) show lower micronucleus formation than hydroxyurea, suggesting a safer profile for sickle cell disease applications . The nitro group in the target compound warrants specific genotoxicity testing.

Biological Activity

Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate is a complex organic compound belonging to the phthalimide class. Its structure features a nitrophenyl group, a dioxoisoindoline moiety, and a benzoate ester. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound's IUPAC name is methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoate. It has a molecular formula of C23H14N2O7 and a molecular weight of 446.36 g/mol. The chemical structure includes functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Phthalimide Core : Reaction of phthalic anhydride with an amine followed by cyclization.
  • Introduction of the Nitrophenyl Group : Achieved through Friedel-Crafts acylation using 3-nitrobenzoyl chloride and a Lewis acid catalyst.
  • Esterification : Final step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies focusing on various bacterial strains, this compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Interaction : The nitrophenyl group may interact with specific enzymes or receptors, leading to inhibition or activation of critical biological pathways.
  • Protein Binding : Its structure allows binding to particular sites on proteins, which can affect their function and lead to various biological outcomes.

Case Studies

  • Study on Tuberculosis Inhibition : A related study explored the activity of substituted benzoic acid derivatives against dihydrofolate reductase (MtDHFR) from Mycobacterium tuberculosis. Compounds similar to this compound showed IC50 values ranging from 7 to 40 μM against MtDHFR, indicating potential as anti-TB agents .
  • Anticancer Research : Another study highlighted the compound's ability to inhibit growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-phenylphthalimidePhthalimide core without nitrophenylLimited antimicrobial activity
Methyl benzoateSimple ester without complex moietiesMinimal biological activity
Methyl 4-(nitro)benzoateNitro group present but lacks isoindolineSome antimicrobial properties

This compound stands out due to its unique combination of structural features that confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate

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